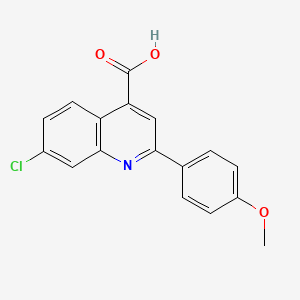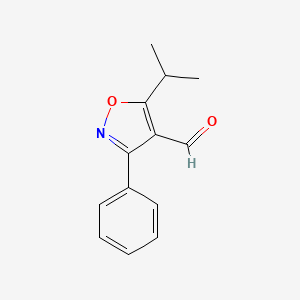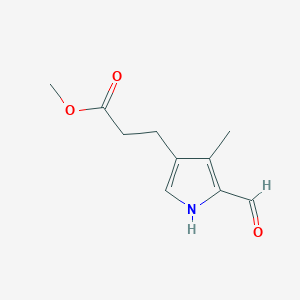
methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a formyl group at the 5-position and a methyl group at the 4-position of the pyrrole ring, with a propanoate ester group attached at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The propanoate ester group can be introduced through esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe), nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 3-(5-carboxy-4-methyl-1H-pyrrol-3-yl)propanoate.
Reduction: 3-(5-hydroxymethyl-4-methyl-1H-pyrrol-3-yl)propanoate.
Substitution: 3-(5-formyl-4-bromo-1H-pyrrol-3-yl)propanoate (for halogenation).
科学研究应用
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, participating in various biochemical reactions. The pyrrole ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate: Similar structure with an additional methyl group at the 2-position.
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propionic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-7-8(3-4-10(13)14-2)5-11-9(7)6-12/h5-6,11H,3-4H2,1-2H3 |
InChI 键 |
PLBQLIFDSMCQBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC=C1CCC(=O)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


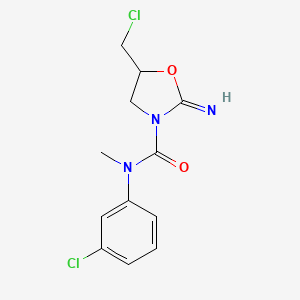
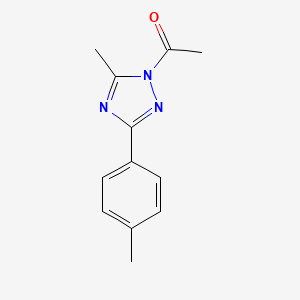


![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)

![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
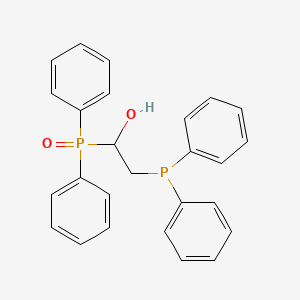
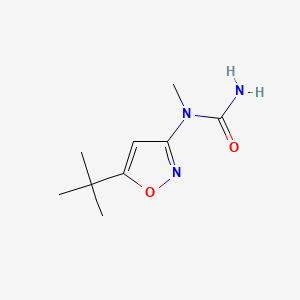
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
